molecular formula C14H18N2O2S B4180768 Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Cat. No.: B4180768
M. Wt: 278.37 g/mol
InChI Key: RXKNDHBGJWKOGN-UHFFFAOYSA-N
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Description

Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene ring system, a cyano group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the carbamate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods aim to optimize reaction conditions to achieve maximum yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic media.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.

    Substitution: Common reagents include nucleophiles like halides or amines, and electrophiles like alkyl halides, often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano group and carbamate ester are key functional groups that contribute to its reactivity and biological activity. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-4-9-5-6-10-11(8-15)13(16-14(17)18-2)19-12(10)7-9/h9H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKNDHBGJWKOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C#N)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
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Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
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Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
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Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
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Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Reactant of Route 6
Methyl (3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

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